molecular formula C19H24ClN3O B13769301 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride CAS No. 63639-53-2

4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride

Cat. No.: B13769301
CAS No.: 63639-53-2
M. Wt: 345.9 g/mol
InChI Key: LEQDMVKIIGZDKF-UHFFFAOYSA-N
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Description

4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a benzamide derivative characterized by a central piperidine ring substituted with a benzyl group at the 1-position and a benzamide moiety at the 4-position. The amino group at the para position of the benzamide distinguishes it from other analogs. This compound is structurally related to prokinetic agents and receptor modulators, particularly those targeting serotonin (5-HT) and dopamine receptors . Its hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies .

Properties

CAS No.

63639-53-2

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

IUPAC Name

4-amino-N-(1-benzylpiperidin-1-ium-4-yl)benzamide;chloride

InChI

InChI=1S/C19H23N3O.ClH/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15;/h1-9,18H,10-14,20H2,(H,21,23);1H

InChI Key

LEQDMVKIIGZDKF-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CCC1NC(=O)C2=CC=C(C=C2)N)CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

For industrial production, the synthesis of benzamide derivatives often involves a two-step process. The first step is the preparation of an intermediate compound, such as N-(4-carbamoylphenyl)-4-nitrobenzamide, followed by its reduction to form the desired benzamide . This method is optimized for high yield and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen to the molecule.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar benzamide compounds like cinitapride act as agonists at 5-HT1 and 5-HT4 receptors and antagonists at 5-HT2 receptors . This interaction modulates gastrointestinal motility and provides antiemetic effects. The exact molecular targets and pathways for this compound may vary depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below compares key features of 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride with four analogous compounds:

Compound Molecular Formula Substituents Receptor Targets Pharmacological Use Key Differences
Target Compound C19H24ClN3O - Benzamide with 4-amino group
- 1-Benzylpiperidin-4-yl moiety
5-HT4 (potential), Dopamine (low) Under investigation Lacks 5-chloro and 2-methoxy substituents, reducing dopamine affinity .
Clebopride (CAS 55905-53-8) C20H24ClN3O2 - 5-Chloro
- 2-Methoxy
- 4-Amino
- 1-Benzylpiperidin-4-yl
Dopamine D2 Gastroprokinetic, antiemetic Chloro and methoxy groups enhance D2 receptor binding and selectivity .
Indoramin Hydrochloride (CAS 38821-52-2) C22H26ClN3O - 1-(2-Indol-3-ylethyl)piperidin-4-yl
- Benzamide
α1-Adrenergic Antihypertensive Indole substitution shifts activity to α1-adrenergic receptors .
Procainamide Hydrochloride (CAS 614-39-1) C13H21N3O·HCl - 4-Aminobenzamide
- Diethylaminoethyl side chain
Sodium channels Antiarrhythmic Aliphatic side chain instead of piperidine ring enables sodium channel blockade .
Compound 15 () C24H31ClN4O2 - 5-Chloro-2-methoxy
- 4-Aminobutyl-piperidinyl
5-HT4 (IC50: 6.47 nM) Colonic prokinetic Extended 4-aminobutyl chain and methoxy group optimize 5-HT4 affinity .

Detailed Analysis of Key Comparisons

Clebopride vs. Target Compound
  • Structural Differences : Clebopride incorporates 5-chloro and 2-methoxy groups on the benzamide ring, absent in the target compound. These substituents are critical for its high affinity for dopamine D2 receptors, which underpins its use in gastrointestinal motility disorders .
Indoramin Hydrochloride
  • Structural Divergence : Indoramin replaces the benzyl group with a 2-(indol-3-yl)ethyl chain on the piperidine ring. This modification confers selectivity for α1-adrenergic receptors, leading to vasodilatory effects .
  • Therapeutic Implications : Unlike the target compound, Indoramin’s indole moiety prevents significant benzamide-related receptor crossover, highlighting the role of aromatic substitutions in receptor specificity.
Procainamide Hydrochloride
  • Backbone Variation: Procainamide features a diethylaminoethyl side chain instead of a piperidine ring. This aliphatic chain facilitates sodium channel blockade, making it effective in arrhythmia management .
Compound 15 ()
  • Optimized 5-HT4 Affinity: Compound 15’s 4-aminobutyl extension and 2-methoxy group result in potent 5-HT4 binding (IC50: 6.47 nM), outperforming the target compound. This suggests that alkyl chain length and methoxy substitution are critical for 5-HT4 activity .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 1-benzylpiperidine moiety is a common feature in prokinetic agents (e.g., Clebopride, Compound 15) but requires specific substituents (e.g., chloro, methoxy, or aminobutyl) for receptor selectivity . Removal of electron-withdrawing groups (e.g., chloro) reduces dopamine receptor affinity, as seen in the target compound, but may enhance selectivity for other targets like 5-HT4 .
  • Therapeutic Potential: The target compound’s simplified structure could serve as a lead for developing 5-HT4 agonists with fewer off-target effects, particularly if combined with substituents like those in Compound 15 . Its hydrochloride salt improves pharmacokinetic properties compared to free bases or malate salts (e.g., Clebopride malate) .

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